molecular formula C7H11ClN2OS B2603701 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole CAS No. 1421602-63-2

5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole

Cat. No.: B2603701
CAS No.: 1421602-63-2
M. Wt: 206.69
InChI Key: PDHBYUKLXUKRRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a precursor 4-chlorophenoxyacetic acid, leading to various derivatives with potential antibacterial activities against both gram-negative and gram-positive bacteria, and moderate inhibitors of α-chymotrypsin enzyme. These compounds exhibit significant biological activity, highlighting the versatile applications of oxadiazole derivatives in creating effective antibacterial agents and enzyme inhibitors (Siddiqui et al., 2014).

Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block for preparing bifunctional 3,5-disubstituted 1,2,4-oxadiazole derivatives. These compounds can be integrated into biologically relevant molecules, illustrating the compound's role in the development of new medicinal chemistry avenues (Jakopin, 2018).

Antihypertensive Activity

3-Arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives exhibit antihypertensive activity in rats, indicating the potential therapeutic applications of these compounds in managing hypertension. The study discusses various structural modifications to enhance the activity of these derivatives (Santilli & Morris, 1979).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives show significant corrosion inhibition properties for mild steel in sulfuric acid, indicating their utility in industrial applications for protecting metals against corrosion. The studies reveal their adsorption characteristics and the formation of a protective layer on the metal surface, demonstrating their potential as effective corrosion inhibitors (Ammal et al., 2018).

Properties

IUPAC Name

5-(chloromethyl)-3-(1-ethylsulfanylethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2OS/c1-3-12-5(2)7-9-6(4-8)11-10-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHBYUKLXUKRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C1=NOC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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